

# An In-depth Technical Guide to Dihydropyridazine as a Pharmacophore

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Dihydropyridazine**

Cat. No.: **B8628806**

[Get Quote](#)

## Abstract

The **dihydropyridazine** scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides an in-depth exploration of the **dihydropyridazine** core as a versatile pharmacophore. We will delve into its fundamental physicochemical properties, established synthetic strategies, and diverse therapeutic applications, including its roles in developing cardiotonic, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the design and synthesis of novel **dihydropyridazine**-based therapeutic agents.

## Introduction: The Emergence of a Privileged Scaffold

The **dihydropyridazine** ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery. Its structural features, including hydrogen bond donors and acceptors, and a conformationally flexible backbone, allow for diverse interactions with various biological targets. Historically, derivatives of this scaffold have been recognized for their significant pharmacological potential, leading to the development of drugs for a range of diseases.<sup>[1]</sup> The versatility of the **dihydropyridazine** core allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability has cemented its status as a "privileged

scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.

This guide will navigate through the key aspects of **dihydropyridazine** chemistry and pharmacology, providing a comprehensive resource for scientists aiming to leverage this potent pharmacophore in their research endeavors.

## Physicochemical Properties and Structural Features

The therapeutic potential of the **dihydropyridazine** pharmacophore is intrinsically linked to its unique electronic and structural characteristics. The presence of two adjacent nitrogen atoms within the heterocyclic ring imparts a distinct electronic distribution, influencing its ability to participate in crucial intermolecular interactions with biological macromolecules.

Key features include:

- **Hydrogen Bonding:** The N-H group in the **dihydropyridazine** ring acts as a hydrogen bond donor, while the nitrogen atoms can serve as hydrogen bond acceptors. This dual capacity is fundamental to its binding affinity and selectivity for various enzyme active sites and receptors.
- **Dipole Moment:** The arrangement of nitrogen atoms creates a significant dipole moment, which can contribute to favorable electrostatic interactions with polar residues in a binding pocket.
- **Conformational Flexibility:** The non-aromatic nature of the **dihydropyridazine** ring allows for a degree of conformational flexibility. This enables the molecule to adopt an optimal geometry for binding to a specific target, a concept central to the "induced fit" model of ligand-receptor interactions.
- **Scaffold for Decoration:** The **dihydropyridazine** core provides multiple points for chemical substitution, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications at various positions can modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

# Synthetic Strategies: Accessing the Dihydropyridazine Core

A critical aspect of leveraging the **dihydropyridazine** pharmacophore is the ability to synthesize a diverse library of analogues efficiently. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

One of the most prevalent and versatile methods is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reaction typically involves the cycloaddition of an electron-rich alkene with an electron-poor 1,2,4,5-tetrazine.<sup>[2][3]</sup> This approach is highly efficient and tolerates a wide range of functional groups, making it ideal for creating libraries of compounds for high-throughput screening.

Another common strategy involves the condensation of 4-oxocarboxylic acids or their derivatives with hydrazines. This classical approach remains a reliable method for the synthesis of certain dihydropyridazinone scaffolds.<sup>[1]</sup>

Below is a generalized workflow for the synthesis of **dihydropyridazine** derivatives, illustrating a common synthetic paradigm.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridine, a related and foundational scaffold.

## Therapeutic Applications of Dihydropyridazine Derivatives

The **dihydropyridazine** scaffold has been successfully employed in the development of therapeutic agents across multiple disease areas. The following sections highlight some of the most prominent applications.

## Cardiotonic Agents: Modulating Cardiac Contractility

**Dihydropyridazine** derivatives have emerged as a significant class of cardiotonic agents, primarily through their action as phosphodiesterase 3 (PDE3) inhibitors.<sup>[4][5]</sup> PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in enhanced cardiac contractility (positive inotropy) and vasodilation.<sup>[6][7]</sup>

**Mechanism of Action: PDE3 Inhibition** The binding of a **dihydropyridazine**-based inhibitor to the active site of PDE3 prevents the hydrolysis of cAMP to AMP. The resulting increase in cAMP concentration activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. This cascade of events ultimately leads to an increase in intracellular calcium concentration during systole, thereby strengthening the heart's contractions.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **dihydropyridazine**-based PDE3 inhibitors in cardiomyocytes.

**Structure-Activity Relationship (SAR) Insights:** Studies have shown that the potency of dihydropyridazinone-based PDE3 inhibitors is highly dependent on the nature and position of substituents.<sup>[4]</sup>

- An overall planar topology of the phenylpyridazinone moiety is often associated with higher potency.
- The presence of two critically separated electronegative centers is crucial for interaction with the enzyme's active site.
- A methyl group at the 5-position of the dihydropyridazinone ring can enhance potency.<sup>[4]</sup>

Table 1: Biological Activity of Representative Dihydropyridazinone PDE3 Inhibitors

| Compound ID | R Group at Phenyl Ring            | IC <sub>50</sub> (µM) for PDE3 Inhibition | Inotropic Potency (ED <sub>50</sub> , µmol/kg) | Reference |
|-------------|-----------------------------------|-------------------------------------------|------------------------------------------------|-----------|
| I           | -H                                | 0.52                                      | 0.25                                           | [4]       |
| II          | 5-methyl on dihydropyridazine one | 0.07                                      | 0.02                                           | [4]       |

## Anticancer Activity: Targeting Cell Proliferation

The **dihydropyridazine** scaffold has also shown considerable promise in the development of novel anticancer agents.[\[8\]](#)[\[9\]](#) Derivatives have been reported to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the breast, cervix, and liver.[\[8\]](#) [\[10\]](#)

Mechanism of Action: The anticancer mechanisms of **dihydropyridazine** derivatives are diverse and can include:

- Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyridazine derivatives have been shown to target CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[\[11\]](#)
- Induction of Apoptosis: Many **dihydropyridazine** compounds have been found to induce programmed cell death in cancer cells.[\[9\]](#)
- Calcium Channel Modulation: While classically known for their cardiovascular effects, modulation of calcium channels by some dihydropyridine derivatives can also impact cancer cell proliferation and survival.[\[12\]](#)

Structure-Activity Relationship (SAR) Insights:

- Symmetry in the 1,4-dihydropyridine ring may play a role in the anticancer activity against certain cell lines.[\[10\]](#)

- The nature of the substituent at the 4-position of the dihydropyridine ring is a critical determinant of activity. Aromatic and heteroaromatic groups are commonly explored.[13][14]
- The incorporation of additional heterocyclic moieties, such as triazoles, can enhance anticancer potency.[15]

Table 2: Cytotoxicity of **Dihydropyridazine** Derivatives Against Cancer Cell Lines

| Compound Class           | Cancer Cell Line    | IC50 / GI50 (μM) | Key Structural Feature       | Reference |
|--------------------------|---------------------|------------------|------------------------------|-----------|
| Symmetric 1,4-DHPs       | HeLa (Cervical)     | 2.3 - 4.1        | 4-(substituted)phenyl        | [10]      |
| Symmetric 1,4-DHPs       | MCF-7 (Breast)      | 5.2 - 11.9       | 4-(substituted)phenyl        | [10]      |
| 1,4-DHP-Triazole Hybrids | Caco-2 (Colorectal) | 0.63 - 5.68      | Triazole linkage             | [9]       |
| Pyridazine Derivatives   | A549 (Lung)         | 1.15             | 3,6-disubstituted pyridazine | [11]      |

## Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. **Dihydropyridazine** derivatives have been investigated for their antibacterial and antifungal activities.[16][17][18]

Mechanism of Action: The antimicrobial action of **dihydropyridazines** can be attributed to various mechanisms, including:

- Inhibition of Essential Enzymes: Some derivatives may target crucial bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[19][20]
- Disruption of Cell Membrane Integrity: The amphipathic nature of certain dihydropyridinium salts can lead to the disruption of bacterial cell membranes.

- Targeting Specific Regulatory Proteins: In *Helicobacter pylori*, dihydropyridine compounds have been shown to inhibit the essential response regulator HsrA.[21]

Structure-Activity Relationship (SAR) Insights:

- The lipophilicity of the molecule, often quantified by log P, can correlate with antimicrobial activity.[18]
- The nature and bulk of substituents at the C2 position of the 1,4-dihydropyridine ring can significantly influence antibacterial potency.[18]
- For activity against *H. pylori*, condensed ring systems where a cyclohexane is fused to the 1,4-dihydropyridine ring have shown promise.[21]

## Experimental Protocols

To facilitate further research in this area, we provide the following validated experimental protocols.

### Synthesis of a Representative Dihydropyridazine Derivative

Protocol: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

- Benzaldehyde (1.0 eq)
- Ethyl acetoacetate (2.0 eq)
- Ammonium hydroxide (25% solution, 1.5 eq)
- Ethanol (solvent)
- Standard laboratory glassware and magnetic stirrer/hotplate
- Thin Layer Chromatography (TLC) apparatus

- Silica gel for column chromatography

**Procedure:**

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol (20 mL).
- Addition of Ammonia: To the stirring solution, add ammonium hydroxide solution (1.5 eq) dropwise over 5 minutes.
- Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
- Workup: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
- Purification: If necessary, purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the pure dihydropyridine derivative.
- Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## In Vitro Biological Assay: MTT Assay for Cytotoxicity

Protocol: Evaluation of Anticancer Activity against a Cancer Cell Line (e.g., MCF-7)

**Materials:**

- MCF-7 human breast cancer cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

- **Dihydropyridazine** test compounds dissolved in DMSO (stock solutions)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well microplates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **dihydropyridazine** test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
- Incubation: Incubate the plate for 48-72 hours in a CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MTT cytotoxicity assay.

## Challenges and Future Perspectives

While the **dihydropyridazine** scaffold holds immense therapeutic promise, challenges remain. Issues such as metabolic instability, potential off-target effects, and the need for improved selectivity continue to be areas of active research. Future directions in the field will likely focus on:

- Scaffold Hopping and Bioisosteric Replacement: Designing novel analogues that retain the key pharmacophoric features of **dihydropyridazines** while improving their drug-like properties.
- Target-Oriented Synthesis: Employing structure-based drug design and computational modeling to create **dihydropyridazine** derivatives with high affinity and selectivity for specific biological targets.
- Development of Covalent Inhibitors: Exploring the design of **dihydropyridazines** that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.
- Combination Therapies: Investigating the synergistic effects of **dihydropyridazine**-based agents with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the **dihydropyridazine** pharmacophore, guided by a deep understanding of its chemistry and biology, will undoubtedly lead to the discovery of the next generation of innovative medicines.

## References

- Title: Synthesis of dibenzosuberone-based novel polycyclic  $\pi$ -conjugated **dihydropyridazines**, pyridazines and pyrroles Source: N
- Title: Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-**dihydropyridazine**-3(2H)
- Title: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines Source: MDPI URL:[Link]
- Title: Direct Construction of 1,4-**Dihydropyridazines** and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates Source: ACS Public
- Title: 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)
- Title: 1, 4-Dihydropyridines: a class of pharmacologically important molecules Source: PubMed URL:[Link]
- Title: Structure-activity relationships of receptor binding of 1,4-dihydropyridine deriv

- Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives  
Source: ResearchG
- Title: Anticancer activity of 1,4-dihydropyridine derivatives Source: Hilaris Publisher URL: [\[Link\]](#)
- Title: Study of the Structure-Activity Relationships of New Dihydropyridine Deriv
- Title: Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study Source: N
- Title: Synthesis of Novel and Diverse 1, 4-dihydropyridine Analogues and their Antimicrobial and Anticancer Activities Source: Science Alert URL:[\[Link\]](#)
- Title: (PDF) One-Pot Synthesis of Polycyclic 4,5-**Dihydropyridazine-3(2H)-ones** by Inverse Electron-Demand Diels–Alder (IEDDA)
- Title: Cardiotonic agents. 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)
- Title: Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent Source: PubMed URL:[\[Link\]](#)
- Title: Biological activity of 1,4-dihydropyridine deriv
- Title: Structure-activity relationship of dihydropyridines for rhabdomyosarcoma Source: PubMed URL:[\[Link\]](#)
- Title: Structure-activity study of antihypertensive 1,4-dihydropyridine derivatives having nitrooxyalkyl moieties at the 3 and 5 positions Source: PubMed URL:[\[Link\]](#)
- Title: 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori Source: N
- Title: (PDF)
- Title: 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests Source: Bentham Science URL:[\[Link\]](#)
- Title: One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method Source: Scirp.org URL:[\[Link\]](#)
- Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: N
- Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents Source: RSC Publishing URL:[\[Link\]](#)
- Title: Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Title: Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies Source: ResearchG
- Title: antimicrobial activity of dihydropyridine derivatives against selected...
- Title: Phosphodiesterase inhibitors.

- Title: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies Source: Taylor & Francis Online URL:[Link]
- Title: Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues Source: N
- Title: (PDF)
- Title: Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action Source: N
- Title: 1,4-Dihydropyridines—a basis for developing new drugs Source: Scilit URL:[Link]
- Title: TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design Source: Lawrence Berkeley National Labor
- Title: Cardiotonic agents in the management of chronic cardiac failure Source: PubMed URL: [Link]
- Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL:[Link]
- Title: DIN/PIN/NPN Number - the BC PharmaCare Formulary Search Source: BC PharmaCare URL:[Link]
- Title: Cardiotonic agent - Wikipedia Source: Wikipedia URL:[Link]
- Title: Dihydropyridine calcium channel blockers and cardiovascular outcomes in elderly patients: A population-based study Source: N
- Title: Pharmacophore-based 3DQSAR and molecular docking studies to identify new non-peptidic inhibitors of c
- Title: Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors Source: N
- Title: QSAR and pharmacophore modeling of aminopyridazine derivatives of Source: Dove Medical Press URL:[Link]
- Title: Drug Design by Pharmacophore and Virtual Screening Approach Source: MDPI URL: [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dibenzosuberone-based novel polycyclic  $\pi$ -conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-bis(3-oxo-2,3-dihydropyridin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Cardiotonic agent - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]
- 21. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against *Helicobacter pylori* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dihydropyridazine as a Pharmacophore]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8628806#exploring-dihydropyridazine-as-a-pharmacophore]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)